Cas no 19980-50-8 (2-acetyl-4-tert-butylcyclohexan-1-one)

2-Acetyl-4-tert-butylcyclohexan-1-one is a substituted cyclohexanone derivative featuring both acetyl and tert-butyl functional groups. This compound is of interest in organic synthesis due to its sterically hindered structure, which can influence reactivity and selectivity in ketone-based transformations. The tert-butyl group enhances steric stability, while the acetyl moiety provides a reactive site for further functionalization, such as condensation or reduction reactions. Its well-defined molecular framework makes it a potential intermediate for pharmaceuticals, fragrances, or specialty chemicals. The compound’s stability and predictable reactivity profile offer advantages in controlled synthetic applications, particularly where steric effects are critical. Suitable for research and industrial use under appropriate handling conditions.
2-acetyl-4-tert-butylcyclohexan-1-one structure
19980-50-8 structure
Product Name:2-acetyl-4-tert-butylcyclohexan-1-one
CAS No:19980-50-8
MF:C12H20O2
MW:196.286004066467
CID:230795
PubChem ID:89257
Update Time:2025-10-30

2-acetyl-4-tert-butylcyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-acetyl-4-tert-butyl-cyclohexan-1-one
    • 2-acetyl-4-tert-butylcyclohexan-1-one
    • 2-acetyl-4-tert-butylcyclohexanone
    • AKOS011019731
    • EINECS 243-450-5
    • DTXSID50941919
    • SCHEMBL1133145
    • NS00048707
    • 19980-50-8
    • EN300-1126196
    • Inchi: 1S/C12H20O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h9-10H,5-7H2,1-4H3
    • InChI Key: JKKVIIBTROLMFL-UHFFFAOYSA-N
    • SMILES: O=C1CCC(CC1C(C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 196.1464
  • Monoisotopic Mass: 196.146
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 0.979
  • Boiling Point: 285°Cat760mmHg
  • Flash Point: 106.1°C
  • Refractive Index: 1.462
  • PSA: 34.14

2-acetyl-4-tert-butylcyclohexan-1-one Pricemore >>

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Additional information on 2-acetyl-4-tert-butylcyclohexan-1-one

Comprehensive Overview of 2-Acetyl-4-tert-butylcyclohexan-1-one (CAS No. 19980-50-8): Properties, Applications, and Industry Trends

2-Acetyl-4-tert-butylcyclohexan-1-one (CAS 19980-50-8) is a specialized organic compound belonging to the class of cyclohexanone derivatives. This molecule features a unique structural combination of an acetyl group at the 2-position and a bulky tert-butyl group at the 4-position of the cyclohexanone ring. Such structural characteristics impart distinct physicochemical properties, making it valuable for various industrial and research applications. The compound's molecular formula C12H20O2 and molecular weight 196.29 g/mol reflect its moderate size and polarity, which influence its solubility and reactivity profiles.

In recent years, 2-acetyl-4-tert-butylcyclohexan-1-one has gained attention in flavor and fragrance industries due to its potential as a synthetic intermediate for musk-like odorants. With growing consumer demand for sustainable aroma chemicals, researchers are exploring its role in green chemistry applications. The compound's ketone functionality allows for further chemical modifications, making it a versatile building block in organic synthesis. Notably, its steric hindrance from the tert-butyl group often leads to selective reactions, a feature increasingly exploited in asymmetric synthesis methodologies.

The thermal stability of CAS 19980-50-8 has been investigated for potential applications in high-performance materials. Its decomposition temperature (>200°C) suggests utility in polymer additives or heat-resistant coatings, aligning with industry trends toward advanced material science. Spectroscopy studies (IR, NMR) reveal characteristic peaks: the carbonyl stretch at ~1715 cm⁻¹ and tert-butyl protons appearing as a singlet at ~1.0 ppm in ¹H NMR, serving as important identification markers for quality control.

From an environmental perspective, 2-acetyl-4-tert-butylcyclohexan-1-one demonstrates moderate biodegradability in standard OECD tests. This property, combined with its low volatility (vapor pressure <0.1 mmHg at 25°C), positions it favorably compared to traditional volatile organic compounds (VOCs) in industrial applications. Recent life cycle assessment studies have highlighted its potential as an eco-friendly alternative in certain synthetic pathways, particularly when derived from bio-based feedstocks.

In pharmaceutical research, the cyclohexanone core of this compound has attracted interest for drug discovery applications. While not bioactive itself, its derivatives show promise as chiral auxiliaries or molecular scaffolds. The tert-butyl group often enhances lipophilicity, a desirable trait for blood-brain barrier penetration in CNS drug development. Computational chemistry studies suggest potential hydrogen bonding sites that could be exploited for molecular recognition applications.

The synthesis of 2-acetyl-4-tert-butylcyclohexan-1-one typically involves Friedel-Crafts acylation of 4-tert-butylcyclohexanone, followed by purification via fractional distillation or recrystallization. Recent process optimization efforts have focused on catalytic methods to improve yield and reduce waste, responding to the chemical industry's push toward atom economy. Analytical methods for purity assessment commonly employ GC-MS and HPLC, with commercial samples typically achieving ≥98% purity.

Market analysis indicates growing demand for CAS 19980-50-8 in Asia-Pacific regions, particularly for electronic materials and specialty chemicals production. Regulatory status varies by region, but current data suggests compliance with major REACH and TSCA regulations. Storage recommendations typically suggest inert atmosphere conditions to prevent oxidation, with shelf life extending beyond 24 months when properly handled.

Future research directions for 2-acetyl-4-tert-butylcyclohexan-1-one may explore its potential in energy storage systems or as a precursor for liquid crystal materials. The compound's structural rigidity and thermal stability make it an interesting candidate for these emerging applications. Additionally, its role in cascade reactions and multi-component syntheses continues to be investigated by academic and industrial researchers alike.

For laboratory handling, standard organic chemistry precautions apply when working with 19980-50-8. While not classified as hazardous under current systems, appropriate PPE including gloves and eye protection is recommended. Disposal should follow institutional guidelines for non-halogenated organic waste, with particular attention to local environmental regulations.

In conclusion, 2-acetyl-4-tert-butylcyclohexan-1-one represents a versatile chemical entity with expanding applications across multiple industries. Its unique steric and electronic properties continue to inspire innovative uses, from fragrance chemistry to material science. As synthetic methodologies advance and sustainability considerations grow more prominent, this compound's commercial and scientific significance will likely increase in coming years.

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